molecular formula C18H33N3O B2828041 (E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide CAS No. 2411334-87-5

(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide

Cat. No. B2828041
CAS RN: 2411334-87-5
M. Wt: 307.482
InChI Key: CRJYXIGWQZHZON-DHZHZOJOSA-N
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Description

(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of enamide compounds and has a unique structure, which makes it an attractive target for research.

Mechanism of Action

The mechanism of action of (E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, a process that leads to the death of cancer cells. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an attractive target for research in the field of medicinal chemistry. However, one of the limitations of using this compound is its complex synthesis process. This can make it difficult to obtain sufficient quantities of the compound for research purposes.

Future Directions

There are several future directions for research on (E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide. One direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its mechanism of action in greater detail to gain a better understanding of how it inhibits the growth of cancer cells. Additionally, researchers can investigate methods to improve the synthesis process of this compound to make it more accessible for research purposes.

Synthesis Methods

The synthesis of (E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of cyclobutylamine with 2-bromoethylamine, followed by the reaction of the resulting product with 4-(dimethylamino)but-2-enal. This reaction yields (E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide.

Scientific Research Applications

(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide has shown significant potential in the field of medicinal chemistry. It has been extensively studied for its ability to inhibit the growth of cancer cells. Researchers have also investigated its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(E)-N-[2-(azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-19(2)12-8-11-18(22)21(17-9-7-10-17)16-15-20-13-5-3-4-6-14-20/h8,11,17H,3-7,9-10,12-16H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJYXIGWQZHZON-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CCN1CCCCCC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CCN1CCCCCC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide

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